
(R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound is characterized by its unique structural features, including a carboxylate ester group and a ketone functionality. The compound’s chirality and functional groups make it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-keto ester with an amine, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base and a suitable solvent, such as tetrahydrofuran or dichloromethane, at low temperatures to ensure the formation of the desired chiral product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The ketone group in ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
Chemistry: ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and the mechanisms of enzyme-catalyzed reactions involving azetidine derivatives.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.
Industry: In the chemical industry, ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate can be used in the synthesis of fine chemicals and intermediates for various applications.
作用機序
The mechanism of action of ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its molecular targets.
類似化合物との比較
(S)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate: The enantiomer of the compound, differing in its chiral configuration.
3,3-Dimethyl-4-oxoazetidine-2-carboxylic acid: Lacks the ester group, making it less lipophilic.
Methyl 4-oxoazetidine-2-carboxylate: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Uniqueness: ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both a ketone and an ester group
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
methyl (2R)-3,3-dimethyl-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-7(2)4(5(9)11-3)8-6(7)10/h4H,1-3H3,(H,8,10)/t4-/m0/s1 |
InChIキー |
WOKFJJXVSSVWAS-BYPYZUCNSA-N |
異性体SMILES |
CC1([C@@H](NC1=O)C(=O)OC)C |
正規SMILES |
CC1(C(NC1=O)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



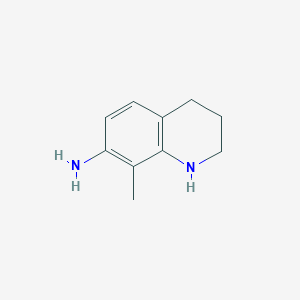

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)


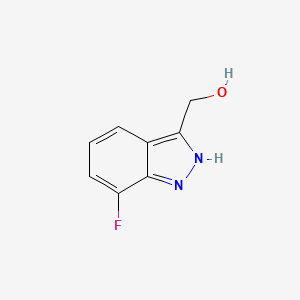
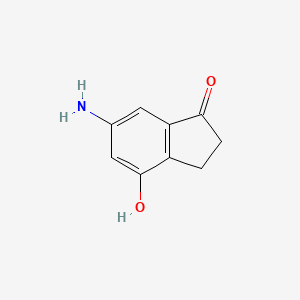
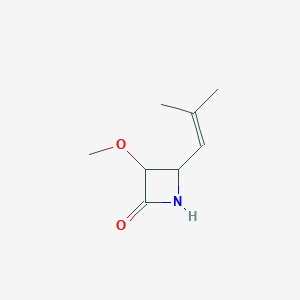

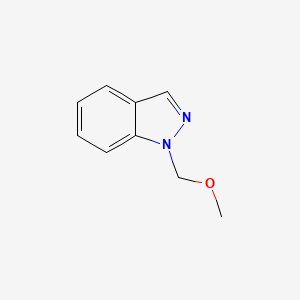

![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
